![molecular formula C12H16 B568583 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha CAS No. 114028-43-2](/img/new.no-structure.jpg)
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) is a complex organic compound with the molecular formula C12H16. This compound is characterized by its unique structure, which includes multiple cyclopropane rings fused to an indene core. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopropane rings. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. The reactions typically require specific conditions, such as controlled temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted hydrocarbons. These products have their own unique properties and applications in different fields .
科学研究应用
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) include other polycyclic hydrocarbons and cyclopropane derivatives, such as:
- Pentacyclo[6.3.1.02,7.03,5.09,11]dodecane
- Decahydro-1H-2,4-methanodicyclopropa[a,f]indene
Uniqueness
What sets this compound-) apart from similar compounds is its unique structural arrangement and stability. This makes it particularly useful in applications requiring robust and stable molecular frameworks .
属性
CAS 编号 |
114028-43-2 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.26 |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2/t5-,6-,7+,8-,9+,10-,11-,12-/m0/s1 |
InChI 键 |
CUEVXBHHOPVSBW-KIFHWRLMSA-N |
SMILES |
C1C2C1C3C(C2)C4CC3C5C4C5 |
同义词 |
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-,4a-bta-,5a-alpha-)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



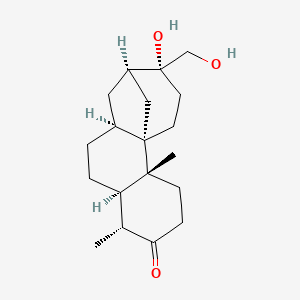
![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
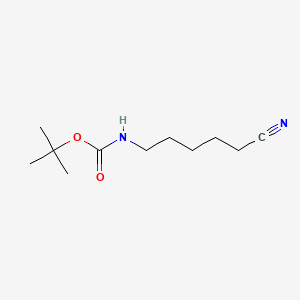
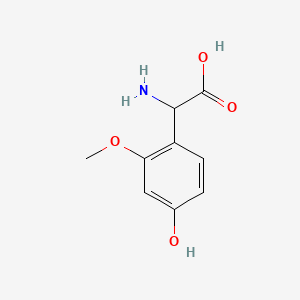
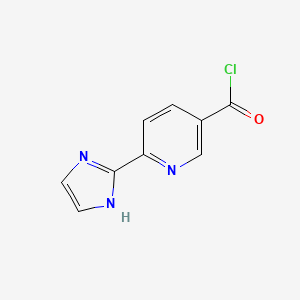
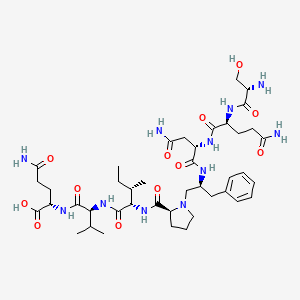
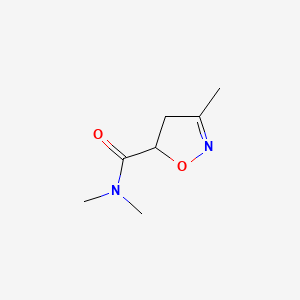

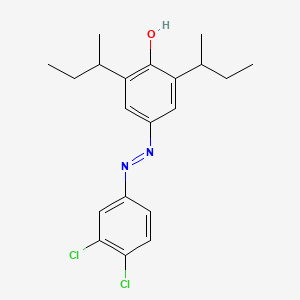
![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)
